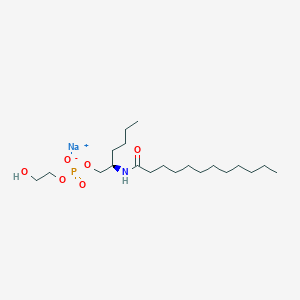

2-Dodecanoylamino-1-hexanolphosphoglycol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

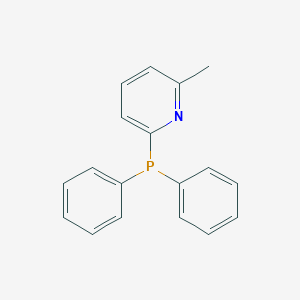

2-Dodecanoylamino-1-hexanolphosphoglycol, also known as DHPG, is a phospholipid derivative that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.

Mechanism Of Action

2-Dodecanoylamino-1-hexanolphosphoglycol acts as an agonist of metabotropic glutamate receptors by binding to the extracellular domain of the receptor and inducing a conformational change that activates the intracellular signaling pathway. This leads to the activation of various downstream effectors such as phospholipase C, protein kinase C, and mitogen-activated protein kinase, which are involved in the regulation of synaptic plasticity, gene expression, and cell survival.

Biochemical And Physiological Effects

2-Dodecanoylamino-1-hexanolphosphoglycol has been shown to induce long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission in various brain regions, which are thought to underlie learning and memory processes. 2-Dodecanoylamino-1-hexanolphosphoglycol has also been shown to protect neurons from excitotoxicity and oxidative stress, which are involved in various neurological disorders. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in the regulation of neuronal excitability, synaptic transmission, and neuroprotection.

Advantages And Limitations For Lab Experiments

2-Dodecanoylamino-1-hexanolphosphoglycol is a potent and selective agonist of metabotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, 2-Dodecanoylamino-1-hexanolphosphoglycol has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal models. 2-Dodecanoylamino-1-hexanolphosphoglycol also has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.

Future Directions

2-Dodecanoylamino-1-hexanolphosphoglycol has shown promising results in various preclinical studies as a potential therapeutic agent for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Future research should focus on the development of more stable and bioavailable analogs of 2-Dodecanoylamino-1-hexanolphosphoglycol that can be used in animal models and clinical trials. The role of metabotropic glutamate receptors in various neurological disorders should also be further investigated using 2-Dodecanoylamino-1-hexanolphosphoglycol and other selective agonists and antagonists of these receptors.

Synthesis Methods

2-Dodecanoylamino-1-hexanolphosphoglycol can be synthesized by the reaction of dodecanoyl chloride with 1-hexanol in the presence of triethylamine, followed by the reaction with phosphorus oxychloride and sodium hydroxide. The resulting product can be purified by column chromatography to obtain pure 2-Dodecanoylamino-1-hexanolphosphoglycol.

Scientific Research Applications

2-Dodecanoylamino-1-hexanolphosphoglycol has been widely used in scientific research as a tool to study the function of metabotropic glutamate receptors. It has been shown to activate group I and group II metabotropic glutamate receptors, but not group III receptors. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning and memory, neuroprotection, and various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

CAS RN |

132362-78-8 |

|---|---|

Product Name |

2-Dodecanoylamino-1-hexanolphosphoglycol |

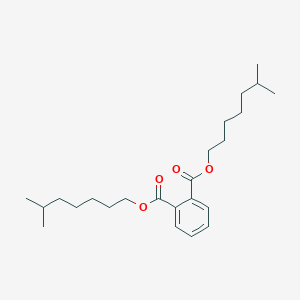

Molecular Formula |

C20H41NNaO6P |

Molecular Weight |

445.5 g/mol |

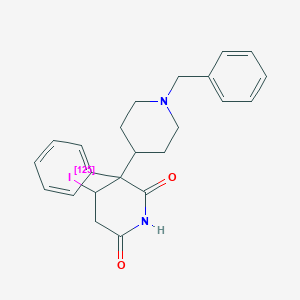

IUPAC Name |

sodium;[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl phosphate |

InChI |

InChI=1S/C20H42NO6P.Na/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22;/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25);/q;+1/p-1/t19-;/m1./s1 |

InChI Key |

MZFVWCHQZUSUQM-FSRHSHDFSA-M |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)([O-])OCCO.[Na+] |

SMILES |

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |

Other CAS RN |

132362-78-8 |

synonyms |

2-dodecanoylamino-1-hexanolphosphoglycol DAHPG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)

![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)

![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)

![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)